molecular formula C4H4ClNO3 B11715738 (S)-4-(Chloromethyl)oxazolidine-2,5-dione

(S)-4-(Chloromethyl)oxazolidine-2,5-dione

Katalognummer: B11715738
Molekulargewicht: 149.53 g/mol
InChI-Schlüssel: ALQADUBZEIRDQN-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Chloromethyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. Oxazolidinones have been extensively studied for their diverse biological applications, particularly in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Chloromethyl)oxazolidine-2,5-dione typically involves the reaction of an appropriate amino acid derivative with a chlorinating agent. One common method is the cyclization of N-chloromethyl amino acid derivatives under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(Chloromethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have different biological and chemical properties depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

(S)-4-(Chloromethyl)oxazolidine-2,5-dione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-4-(Chloromethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. For example, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the growth and replication of bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-4-(Chloromethyl)oxazolidine-2,5-dione is unique due to its specific chloromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C4H4ClNO3

Molekulargewicht

149.53 g/mol

IUPAC-Name

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m1/s1

InChI-Schlüssel

ALQADUBZEIRDQN-UWTATZPHSA-N

Isomerische SMILES

C([C@@H]1C(=O)OC(=O)N1)Cl

Kanonische SMILES

C(C1C(=O)OC(=O)N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.